
3-Deoxy-3-fluoro-D-galactose
Overview
Description
3-Deoxy-3-fluoro-D-galactose (3FGal) is a fluorinated monosaccharide analog of D-galactose, where the hydroxyl group at the C-3 position is replaced by fluorine. Its empirical formula is C₆H₁₁FO₅, with a molar mass of 182.15 g/mol . Key physical properties include a density of 1.494 g/cm³, melting point of 114°C, and boiling point of 503.2°C . It is stored at +2 to +8°C due to its hygroscopic nature .
3FGal serves as a substrate analog in enzymatic studies, particularly for investigating galactose metabolism. It competitively inhibits enzymes like galactosyltransferases and UDP-galactose 4-epimerase by occupying the active site, thereby elucidating substrate-enzyme interactions . Its high purity (>99.9% by HPLC) and structural confirmation via ¹H/¹³C NMR make it a reliable tool for probing metabolic pathways .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Deoxy-3-fluoro-D-galactose typically involves the fluorination of D-galactose derivatives. One common method starts with 1,2:5,6-di-O-isopropylidene-α-D-gulofuranose, which undergoes a series of reactions including sulfonation and fluorination to yield the desired product . The reaction conditions often involve the use of tetra-alkylammonium fluoride in dipolar aprotic solvents like methyl cyanide .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for higher yields and purity, and employing industrial-scale reactors and purification systems.
Chemical Reactions Analysis
Types of Reactions
3-Deoxy-3-fluoro-D-galactose can undergo various chemical reactions, including:
Oxidation: Typically involves reagents like potassium permanganate or chromium trioxide.
Reduction: Can be achieved using reducing agents such as sodium borohydride.
Substitution: Fluorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Tetra-alkylammonium fluoride in dipolar aprotic solvents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction typically produces alcohols. Substitution reactions can introduce various functional groups, enhancing the compound’s versatility in research applications .
Scientific Research Applications
Biochemical Research Applications
1.1 Aldose Reductase Activity Studies
3-Deoxy-3-fluoro-D-galactose serves as an effective probe for investigating aldose reductase (AR) activity. AR is an enzyme involved in the polyol pathway, which is significant in diabetic complications. A study demonstrated that 3-FDGal has a higher affinity for AR compared to D-galactose, making it a valuable tool for monitoring AR activity in biological tissues. The metabolism of 3-FDGal can be tracked using F nuclear magnetic resonance (NMR) spectroscopy, allowing researchers to analyze its conversion into 3-fluoro-3-deoxy-D-galactitol and 3-fluoro-3-deoxy-D-galactonic acid in cultured dog lens epithelial cells .
1.2 Transport Mechanism Studies
Research has shown that 3-deoxy-3-fluoro-D-glucose, a related compound, interacts with the hexose transport system in human erythrocytes. The kinetic parameters for hexose transport were determined, revealing that 3-deoxy-3-fluoro-D-glucose exhibits comparable binding characteristics to D-glucose. This suggests potential applications in studying glucose transport mechanisms and the effects of fluorinated sugars on cellular glucose uptake .
Drug Development Applications
2.1 Glycobiology Research
In the field of glycobiology, 3-FDGal is utilized as a biochemical reagent to study the structure and function of carbohydrates. Its fluorinated nature allows for enhanced detection methods in various assays, including those related to glycosylation patterns on proteins and their implications in disease states .
2.2 Cancer Therapeutics
The unique properties of fluorinated sugars like 3-FDGal have implications for cancer therapy, particularly in boron neutron capture therapy (BNCT). Research indicates that boron-containing compounds can be designed using derivatives of 3-FDGal, potentially leading to selective targeting of cancer cells while minimizing damage to healthy tissues . This application is still under investigation but presents a promising avenue for future therapeutic strategies.
Case Studies and Experimental Findings
Mechanism of Action
The mechanism of action of 3-Deoxy-3-fluoro-D-galactose involves its interaction with various enzymes and proteins involved in carbohydrate metabolism. The fluorine atom alters the compound’s electronic properties, affecting its binding affinity and reactivity. This makes it a valuable tool for studying enzyme mechanisms and protein-carbohydrate interactions .
Comparison with Similar Compounds
Comparison with Similar Fluorinated Carbohydrates
Structural and Physical Properties
Fluorination at different positions on monosaccharides alters their physicochemical properties and biological interactions. Below is a comparative analysis:
Table 1: Structural and Physical Properties of Fluorinated Sugars
Compound | CAS Number | Fluorine Position | Molar Mass (g/mol) | Melting Point (°C) | Key Applications |
---|---|---|---|---|---|
3-Deoxy-3-fluoro-D-galactose | 52904-86-6 | C-3 | 182.15 | 114 | Enzyme inhibition, galactose metabolism |
2-Deoxy-2-fluoro-D-glucose | 29702-43-0 | C-2 | 182.15 | 150–152 (decomposes) | PET imaging (FDG), glycolysis tracking |
6-Deoxy-6-fluoro-D-galactose | 40010-20-6 | C-6 | 182.15 | Not reported | Structural studies, rare sugar synthesis |
4-Deoxy-4-fluoro-D-glucose | 29218-07-3 | C-4 | 182.15 | Not reported | Glycosidase inhibition studies |
Key Observations :
- Isomeric Effects : Fluorination at C-2 (e.g., 2-deoxy-2-fluoro-D-glucose) disrupts glycolysis, making it a PET tracer , whereas C-3 fluorination in 3FGal targets galactose-specific enzymes .
- Lipophilicity: 3FGal’s octanol-water partitioning data (Supporting Information ) suggests moderate lipophilicity, which may influence membrane permeability compared to more polar analogs like 6-deoxy-6-fluoro-D-galactose.
Enzymatic Interactions and Metabolic Pathways
Table 2: Enzymatic Targets and Inhibitory Effects
Key Findings :
- Position-Specific Inhibition : Fluorine at C-3 in 3FGal mimics the transition state of galactose in epimerases, whereas C-2 fluorination in 2FGlc mimics glucose but prevents further glycolysis .
- NMR Shifts : The H-3 proton in 3FGal resonates at 4.60–4.84 ppm (vs. 3.65 ppm in D-galactose) due to fluorine’s electron-withdrawing effect . This contrasts with smaller shifts in C-2 or C-6 fluorinated analogs.
Biological Activity
3-Deoxy-3-fluoro-D-galactose (3-FDGal) is a fluorinated analog of D-galactose that has garnered attention in biochemical research due to its unique properties and biological activities. This article explores the compound's interactions, enzymatic activities, and potential applications in various fields, including metabolic studies and drug development.
Chemical Structure and Properties
This compound is characterized by the substitution of a fluorine atom at the 3-position of the galactose molecule. Its chemical formula is and it is often used as a substrate in enzymatic assays due to its structural similarity to natural sugars.
Aldose Reductase Interaction
One of the significant findings regarding 3-FDGal is its high affinity for aldose reductase (AR) , an enzyme involved in the polyol pathway, which converts glucose to sorbitol. Research indicates that 3-FDGal serves as an excellent substrate for AR, exhibiting a value of 4.2 mM, which is approximately ten times higher than that of D-galactose. This suggests that while it is a less efficient substrate, it can still effectively engage with the enzyme under certain conditions .
Table 1: Comparison of Kinetic Parameters for Aldose Reductase
Substrate | (mM) | Relative Affinity |
---|---|---|
D-Galactose | ~0.42 | 1x |
This compound | 4.2 | ~0.1x |
The metabolism of 3-FDGal in dog lens tissues has been studied using NMR spectroscopy, revealing that it is converted into 3-fluoro-3-deoxy-D-galactitol and subsequently into 3-fluoro-3-deoxy-D-galactonic acid. The presence of AR inhibitors like AL 1576 significantly affects these metabolic pathways, demonstrating the compound's utility in studying AR activity .
Transport Mechanisms
Studies on the transport dynamics of 3-FDGal across human erythrocyte membranes indicate that it competes with other hexoses, such as D-glucose and D-mannose. The binding affinity of 3-FDGal to transport systems is comparable to that of D-glucose, suggesting that it can disrupt normal glucose transport when present in significant concentrations .
Case Studies
A notable case study involved the use of 3-FDGal to investigate diabetic complications related to aldose reductase activity. In experiments with cultured dog lens epithelial cells, treatment with 3-FDGal resulted in cytoplasmic vacuole formation, an effect that was mitigated by AR inhibition. This highlights the potential role of this compound in understanding diabetic pathophysiology and developing therapeutic strategies .
Potential Applications
The unique properties of this compound make it a valuable tool for:
- Metabolic Research : Its ability to serve as a substrate for AR allows researchers to explore metabolic pathways involving galactose.
- Drug Development : As a probe for studying enzyme kinetics, it aids in designing inhibitors or modulators targeting aldose reductase.
- Diagnostic Tools : Its fluorinated nature makes it suitable for NMR studies, potentially leading to advancements in diagnostic imaging techniques.
Q & A
Basic Research Questions
Q. What are the key structural characteristics of 3-Deoxy-3-fluoro-D-galactose, and how do they influence its biochemical interactions?
- Answer : The compound has the formula C₆H₁₁FO₅ and is characterized by fluorination at the C3 position, replacing the hydroxyl group with fluorine. This substitution reduces steric hindrance and increases electronegativity, altering hydrogen-bonding capacity compared to native galactose. Structural verification requires techniques like NMR (¹H/¹³C/¹⁹F) and X-ray crystallography to confirm stereochemistry and fluorine placement .
Q. What synthetic methods are commonly used to produce this compound?
- Answer : Deoxyfluorination of D-galactose derivatives using reagents like DAST (diethylaminosulfur trifluoride) or Deoxo-Fluor® is a standard approach. For example, selective fluorination at C3 can be achieved by protecting other hydroxyl groups with acetyl or benzyl moieties, followed by fluorination and deprotection. Reaction conditions (e.g., temperature, solvent polarity) must be optimized to minimize side products like elimination or over-fluorination .
Q. Which analytical techniques are critical for confirming the purity and identity of this compound?
- Answer : High-resolution mass spectrometry (HRMS) confirms molecular weight, while HPLC with refractive index or ELSD detectors assesses purity. Fluorine-specific NMR (¹⁹F) distinguishes fluorinated isomers, and polarimetry verifies optical activity. Stability under varying pH/temperature should be tested via accelerated degradation studies .
Advanced Research Questions
Q. How does fluorination at the C3 position affect binding affinity to galactose-specific enzymes like galactose oxidases or transporters?
- Answer : Fluorination disrupts hydrogen-bonding networks critical for enzyme-substrate interactions. For example, in ligand-soaking experiments with Trametes multicolor pyranose oxidase, this compound showed reduced binding compared to D-galactose due to fluorine’s electronegativity. Isothermal titration calorimetry (ITC) or surface plasmon resonance (SPR) quantifies binding constants, while molecular dynamics simulations model steric/electronic effects .
Q. What experimental designs are optimal for studying the metabolic fate of this compound in vivo?
- Answer : Radiolabeled (¹⁸F or ³H) analogs enable tracking via PET imaging or liquid scintillation counting. In cell cultures, LC-MS/MS identifies metabolites like fluorinated UDP-galactose. Control groups using non-fluorinated galactose and knockout models (e.g., galactokinase-deficient cells) help isolate fluorination-specific pathways. Ensure compliance with GLP guidelines for reproducibility .
Q. How can researchers resolve contradictions in stability data for this compound across studies?
- Answer : Contradictions may arise from differences in storage conditions (e.g., humidity, light exposure) or analytical thresholds. Conduct forced degradation studies under standardized ICH guidelines (e.g., Q1A-R2) and use multivariate statistical analysis (e.g., PCA) to identify critical stability-indicating parameters. Cross-validate results via inter-laboratory comparisons .
Q. Methodological Considerations
Q. What strategies mitigate side reactions during fluorination of galactose derivatives?
- Answer : Use bulky protecting groups (e.g., tert-butyldimethylsilyl) to shield adjacent hydroxyls. Low-temperature reactions (-20°C to 0°C) reduce elimination byproducts. Post-reaction purification via column chromatography (silica gel or ion-exchange resins) isolates the target compound. Monitor reaction progress via TLC with UV/fluorescence detection .
Q. How can computational modeling enhance the design of this compound analogs for targeted glycosidase inhibition?
- Answer : Density functional theory (DFT) predicts electronic effects of fluorination on transition-state analogs. Docking simulations (AutoDock Vina, Schrödinger Suite) model interactions with enzyme active sites. Validate predictions with kinetic assays (e.g., IC₅₀ measurements) and compare with non-fluorinated analogs .
Properties
IUPAC Name |
(3S,4S,5S,6R)-4-fluoro-6-(hydroxymethyl)oxane-2,3,5-triol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11FO5/c7-3-4(9)2(1-8)12-6(11)5(3)10/h2-6,8-11H,1H2/t2-,3+,4+,5-,6?/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BUMRBAMACDBPKO-SVZMEOIVSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C1C(C(C(C(O1)O)O)F)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C([C@@H]1[C@@H]([C@@H]([C@H](C(O1)O)O)F)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11FO5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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